Cas no 873298-16-9 ((1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane)
(1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane Chemical and Physical Properties
Names and Identifiers
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- (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
- 6-Oxabicyclo[3.1.0]hexane, 3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-, (1R,2S,3R,5S)-
- (1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane
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- Inchi: 1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m0/s1
- InChI Key: YPDRJNPIGFCETD-ZGXWSNOMSA-N
- SMILES: [C@@]12([H])[C@@]([H])(O1)C[C@@H](OCC1=CC=CC=C1)[C@@H]2COCC1=CC=CC=C1
Experimental Properties
- Solubility: Dichloromethane, Diethyl Ether, Ethyl Acetate
(1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane Security Information
- Storage Condition:Refrigerator
(1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B286105-10mg |
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane |
873298-16-9 | 10mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B286105-100mg |
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane |
873298-16-9 | 100mg |
$ 1608.00 | 2023-04-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | B286105-10mg |
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane |
873298-16-9 | 10mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | B286105-100mg |
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane |
873298-16-9 | 100mg |
¥14400.00 | 2023-09-15 |
(1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on (1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane
Professional Introduction to Compound with CAS No. 873298-16-9 and Product Name: (1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane
Compound with the CAS number 873298-16-9 and the product name (1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane represents a significant advancement in the field of medicinal chemistry. This bicyclic ether derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The compound's stereochemistry, defined by the specific configuration at the (1R,2S,3R,5S) positions, contributes to its distinct chemical properties and biological activities.
The molecular framework of this compound is characterized by a bicyclic structure containing an oxygen atom within the ring system, which imparts unique electronic and steric properties. The presence of multiple benzyloxy substituents at the 3rd and 2nd positions enhances its solubility in polar solvents and influences its interaction with biological targets. This structural motif is particularly intriguing because it mimics natural products found in various organisms, suggesting potential roles in drug discovery and development.
In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways effectively. The compound (1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane fits into this category as it combines elements of both rigid bicyclic systems and flexible side chains. Such structural features are often exploited in the design of drugs that require precise binding to biological targets while maintaining metabolic stability.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preliminary studies have indicated that derivatives of this class exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism. The benzyloxy groups are particularly noteworthy as they can enhance binding affinity through hydrophobic interactions and π-stacking effects with aromatic residues in protein targets. This makes the compound a promising candidate for further investigation in models of neurodegenerative diseases.
The stereochemistry of the compound is another critical factor that contributes to its biological activity. The (1R,2S,3R,5S) configuration ensures that the molecule adopts a specific conformation that is optimized for interaction with biological receptors or enzymes. This level of stereochemical control is essential in medicinal chemistry, where even minor changes in configuration can significantly alter pharmacological properties. The synthesis of such complex stereocenters remains a challenge but is achievable through advanced synthetic methodologies.
Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have revealed insights into how the benzyloxy substituents influence the compound's binding mode to potential targets. These studies not only predict possible interactions but also guide experimental efforts by highlighting key regions for modification or optimization.
The pharmaceutical industry has been particularly interested in developing small-molecule inhibitors for therapeutic use. The compound (1R,2S,3R,5S)-3-(Benzyloxy)-2-(benzyloxy)methyl-6-oxabicyclo3.1.0hexane exemplifies how structural innovation can lead to novel drug candidates with distinct mechanisms of action. Its unique combination of features makes it an attractive starting point for further derivatization and optimization.
In conclusion, Compound with CAS No. 873298-16-9 represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. The stereochemistry and functional groups present in this compound contribute to its distinct chemical properties and biological activities, making it a promising candidate for further investigation.
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